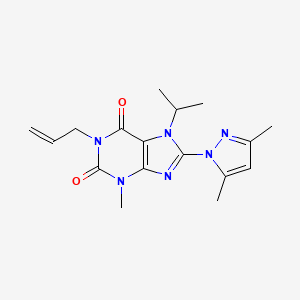

![molecular formula C21H19ClN4O3 B2529270 N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1207058-44-3](/img/structure/B2529270.png)

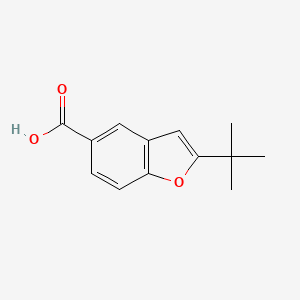

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as an immunosuppressive agent. This assumption is based on the structural similarity to compounds that have been synthesized and evaluated for their immunosuppressive activities, such as the N-aryl-3-(indol-3-yl)propanamides .

Synthesis Analysis

The synthesis of related compounds, specifically N-aryl-3-(indol-3-yl)propanamides, involves the formation of a propanamide linkage to an indole moiety, which is further substituted with various aryl groups . Although the exact synthesis of the compound is not detailed in the provided data, it likely follows a similar synthetic route, involving the coupling of an indole derivative with a substituted aniline, followed by the introduction of the propanamide functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an indole moiety, a pyrimido[5,4-b]indole, a propanamide linkage, and substituted phenyl rings with chloro and methoxy groups. These features suggest that the molecule could interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not provided, compounds with similar structures have been shown to participate in reactions typical of amides and aromatic systems. These could include nucleophilic acyl substitution at the propanamide carbonyl or electrophilic aromatic substitution on the phenyl rings. The presence of the methoxy group could direct such electrophilic substitutions to the ortho and para positions on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can be inferred from its structure. The molecule is likely to be solid at room temperature, with moderate solubility in organic solvents due to the presence of both polar (amide) and nonpolar (aromatic) regions. The compound's stability, melting point, and other physicochemical properties would be influenced by the presence of the amide bond and the substituted aromatic systems.

Relevant Case Studies

The immunosuppressive activities of similar compounds have been evaluated in murine models. For instance, the compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo . These findings suggest that the compound may also possess immunosuppressive properties, warranting further investigation in similar biological assays.

科学的研究の応用

Antimicrobial and Antioxidant Activities

Research on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach revealed compounds with significant antimicrobial, antioxidant, and cytotoxic activities. This study exemplifies the potential of natural and synthetic compounds for applications in battling infections and diseases, suggesting a possible research direction for exploring the antibacterial, antifungal, or antioxidant capacities of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Jian Xiao et al., 2014).

Synthetic Methodologies and Chemical Transformations

The study of transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction highlighted the synthetic versatility and potential for generating diverse molecular architectures. Such research underscores the synthetic possibilities for creating derivatives of complex molecules, including the target compound, for various scientific applications (L. Voskressensky et al., 2014).

Immunosuppressive Activities

Investigations into N-aryl-3-(indol-3-yl)propanamides for their immunosuppressive activities indicate the therapeutic potential of indole derivatives. The specific structure-activity relationships studied here can inform the development of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide for immunological applications (F. Giraud et al., 2010).

Novel Mechanisms of Cell Death

Research into indole-based chalcones as inducers of methuosis, a nonapoptotic cell death, provides insights into the potential of indole derivatives for cancer therapy. This suggests that similar compounds, including the specified propanamide derivative, could be explored for their ability to induce cell death in cancer cells, presenting a novel approach to cancer treatment (M. W. Robinson et al., 2012).

Corrosion Inhibition

The study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel suggests applications for pyrimidine derivatives in material science. This highlights the potential for investigating the target compound's role in protecting metals from corrosion, which is crucial in industrial applications (M. Yadav et al., 2015).

特性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c1-12-3-5-16-14(9-12)19-20(25-16)21(28)26(11-23-19)8-7-18(27)24-13-4-6-17(29-2)15(22)10-13/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEOFDMVTLOHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)